molecular formula C20H16N4O4S B2624300 N-(4-acetylphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 893997-97-2

N-(4-acetylphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide

Cat. No. B2624300
CAS RN: 893997-97-2
M. Wt: 408.43
InChI Key: UODIBDHFOSFLLX-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a pyridazine-based derivative that has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide is not fully understood. However, it is believed that this compound works by inhibiting certain enzymes and proteins that are involved in cell proliferation and inflammation. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory molecules. Additionally, this compound has been found to inhibit the activity of histone deacetylases (HDACs), which are proteins that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide has been found to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce cell death in cancer cells, and reduce inflammation in the body. Additionally, this compound has been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-acetylphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide in lab experiments is its potential therapeutic properties. This compound has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties, which make it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its toxicity. This compound has been found to be toxic to cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for further research on N-(4-acetylphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide. One direction is to study the mechanism of action of this compound in more detail to better understand how it works. Another direction is to study the potential use of this compound in combination with other drugs or therapies to enhance its therapeutic properties. Additionally, further research is needed to determine the optimal dosage and administration of this compound for use in clinical trials.

Synthesis Methods

The synthesis of N-(4-acetylphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide involves a multi-step process that includes the reaction of 4-acetylphenylhydrazine with 3-nitrobenzaldehyde to form 4-acetyl-N-(3-nitrobenzylidene)phenylhydrazine. This intermediate product is then reacted with 6-chloropyridazine to form N-(4-acetylphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide.

Scientific Research Applications

N-(4-acetylphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide has shown potential therapeutic properties in various scientific research studies. This compound has been studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. It has been found to inhibit the growth of cancer cells and induce cell death in various types of cancer, including lung, breast, and colon cancer. Additionally, this compound has been studied for its potential use in treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

N-(4-acetylphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4S/c1-13(25)14-5-7-16(8-6-14)21-19(26)12-29-20-10-9-18(22-23-20)15-3-2-4-17(11-15)24(27)28/h2-11H,12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODIBDHFOSFLLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide

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